2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde
Overview
Description
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde is a heterocyclic compound that belongs to the isoindole family. Isoindoles are characterized by a benzene ring fused with a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with an amine, followed by cyclization and oxidation steps . Another method includes the use of formaldehyde and N-arylpiperazines in the presence of tetrahydrofuran at its boiling point .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often use catalysts such as zinc chloride to facilitate the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into isoindoline derivatives.
Substitution: It can undergo substitution reactions, where different substituents replace hydrogen atoms on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the reaction .
Major Products
Major products formed from these reactions include various isoindole derivatives, which have applications in dye synthesis and pharmaceuticals .
Scientific Research Applications
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential role in biological processes and as a building block for bioactive molecules.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde involves its interaction with molecular targets such as integrin alpha v beta 3. This interaction mediates various biological processes, including angiogenesis and tumor growth inhibition . The compound forms stable complexes with metal ions, which can be detected and analyzed for research purposes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1-oxo-2H-isoindole-2-acetic acid: Similar in structure but with an acetic acid group instead of an acetaldehyde group.
1-Oxoisoindoline-4-carbonitrile: Contains a nitrile group, offering different reactivity and applications.
Lenalidomide: A pharmaceutical compound with a similar isoindole structure, used in cancer treatment.
Properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,6H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBOZLYDDQXFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.